molecular formula C11H12O4 B13062945 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid

Cat. No.: B13062945
M. Wt: 208.21 g/mol
InChI Key: RTSYFOODKAZPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by a benzodioxin ring fused to a propanoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid typically involves the reaction of 1,4-benzodioxin derivatives with propanoic acid derivatives under specific conditions. One common method involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile to yield the corresponding carboxylic acid . This carboxylic acid can then be converted to carbonyl chloride, which reacts with various amines to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzodioxin ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-documented, but it is believed to interact with enzymes and receptors involved in various biochemical pathways. This interaction can lead to changes in cellular functions and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is unique due to its specific combination of a benzodioxin ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)8-3-2-4-9-10(8)15-6-5-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

RTSYFOODKAZPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)OCCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.